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Compound of Interest

DMT-2'0-Methyl-rC(tac)
Compound Name: o
phosphoramidite

Cat. No.: B574430

For researchers, scientists, and professionals in drug development, the precise chemical
synthesis of modified oligonucleotides is a cornerstone of innovation. Among the critical
reagents enabling this work is DMT-2'0-Methyl-rC(tac) phosphoramidite, a modified cytidine
phosphoramidite designed for the efficient and reliable synthesis of RNA oligonucleotides with
enhanced stability and specific therapeutic properties. This guide provides an in-depth
overview of its properties, experimental protocols for its use, and the biological pathways it can
influence.

Core Properties and Specifications

DMT-2'0-Methyl-rC(tac) phosphoramidite is a key building block for introducing 2'-O-
methylated cytidine into a growing oligonucleotide chain during solid-phase synthesis. This
modification is crucial for increasing the nuclease resistance and binding affinity of the resulting
RNA molecule, making it a valuable component in the development of antisense
oligonucleotides, siRNAs, and other RNA-based therapeutics.[1][2] The molecule incorporates
three key protective groups: a 5'-dimethoxytrityl (DMT) group for ease of monitoring and
purification, a 2'-O-methyl group for conferring desirable biological properties, and a tert-
butylphenoxyacetyl (tac) group protecting the exocyclic amine of cytidine, which allows for rapid
deprotection.[1][2]
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Property Value

CAS Number 179486-26-1

Molecular Formula Cs2H64Ns010P

Molecular Weight 950.07 g/mol

Purity Typically 297% by HPLC
Appearance White to off-white powder

Soluble in acetonitrile, dimethyl sulfoxide

Solubilit
Y (DMSO0), and ethanol.[3]

N Store at -20°C under an inert atmosphere (e.g.,
Storage Conditions ]
nitrogen or argon).[4]

Stable for at least 4 years when stored correctly.
Stability Stock solutions should be stored at -20°C or
-80°C and used within 1 to 6 months.[3][5]

Experimental Protocols

The use of DMT-2'0-Methyl-rC(tac) phosphoramidite follows the standard phosphoramidite
solid-phase oligonucleotide synthesis cycle. The following protocols are representative and
may require optimization based on the specific oligonucleotide sequence and synthesis
platform.

Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps for incorporating DMT-2'0-Methyl-rC(tac)
phosphoramidite into an oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:
o DMT-2'0-Methyl-rC(tac) phosphoramidite
e Anhydrous acetonitrile

 Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)
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» Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-
methylimidazole/THF)

» Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

e Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

o Controlled pore glass (CPG) solid support functionalized with the initial nucleoside
Procedure:

e Preparation: Dissolve DMT-2'0-Methyl-rC(tac) phosphoramidite in anhydrous acetonitrile
to a final concentration of 0.1 M. Install the solution on an automated synthesizer.

e Synthesis Cycle: The synthesis proceeds through a series of automated steps for each
nucleotide addition:

o Deblocking (Detritylation): The 5-DMT group of the nucleotide attached to the solid
support is removed by treatment with the deblocking solution. The released trityl cation is
orange, allowing for spectrophotometric monitoring of the coupling efficiency.

o Coupling: The DMT-2'0-Methyl-rC(tac) phosphoramidite solution is mixed with the
activator solution and delivered to the synthesis column. The coupling reaction typically
proceeds for 2-5 minutes. A high coupling efficiency of >99% is generally expected for 2'-
O-methyl phosphoramidites.

o Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated using the
capping solutions to prevent the formation of deletion mutants in subsequent cycles.

o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester by the oxidizing solution.

» Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is
assembled.

» Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be
removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).
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Cleavage and Deprotection

The use of the 'tac' protecting group allows for significantly faster deprotection compared to
standard protecting groups.

Materials:

o Ammonia/Methylamine (AMA) solution (1:1 v/v mixture of concentrated aqueous ammonia
and 40% agueous methylamine) or concentrated aqueous ammonia.

e Anhydrous acetonitrile

Procedure:

o Cleavage from Support and Phosphate Deprotection:
o Wash the solid support with anhydrous acetonitrile and dry thoroughly.
o Transfer the support to a pressure-tight vial.

o Add AMA solution and incubate at 65°C for 10-15 minutes, or at room temperature for 2
hours. This step cleaves the oligonucleotide from the solid support and removes the
cyanoethyl protecting groups from the phosphate backbone.

» Base Deprotection (tac group removal):

o The same AMA treatment simultaneously removes the tac protecting group from the
cytidine bases. If using concentrated ammonia alone, deprotection can be achieved in
approximately 15 minutes at 55°C or 2 hours at room temperature.

» Evaporation: After deprotection, cool the vial and carefully transfer the supernatant
containing the oligonucleotide to a new tube. Evaporate the solution to dryness using a
centrifugal evaporator.

Purification

The crude oligonucleotide can be purified using various HPLC methods. For DMT-on
oligonucleotides, reverse-phase HPLC is particularly effective.
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Materials:

HPLC system with a UV detector

Reverse-phase HPLC column (e.g., C18)

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

Mobile Phase B: Acetonitrile

Detritylation solution: 80% acetic acid in water

Procedure (DMT-on Purification):

Sample Preparation: Re-dissolve the dried crude oligonucleotide in mobile phase A.

HPLC Separation: Inject the sample onto the HPLC system. The DMT-on full-length product
will be significantly more hydrophobic and thus have a longer retention time than the DMT-off
failure sequences. Elute with a gradient of mobile phase B.

Fraction Collection: Collect the peak corresponding to the DMT-on product.

DMT Removal: Evaporate the collected fraction to dryness. Re-dissolve the residue in the
detritylation solution and incubate at room temperature for 30 minutes.

Desalting: Neutralize the solution and desalt the oligonucleotide using a size-exclusion
column or ethanol precipitation to obtain the final purified product.

Visualizing Workflows and Pathways
Logical Structure of DMT-2'0-Methyl-rC(tac)
Phosphoramidite
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DMT-2'0-Methyl-rC(tac) Phosphoramidite Function
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Caption: Functional components of the phosphoramidite.

Experimental Workflow for Oligonucleotide Synthesis
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Oligonucleotide Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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